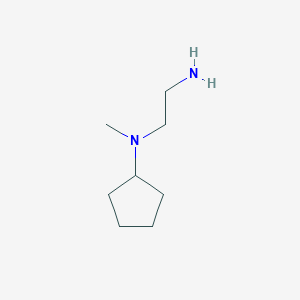

N-(2-aminoethyl)-N-methylcyclopentanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-aminoethyl)-N-methylcyclopentanamine is an organic compound that features a cyclopentane ring substituted with an N-methyl and an N-(2-aminoethyl) group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methylcyclopentanamine typically involves the reaction of cyclopentanone with N-methyl-2-aminoethanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-aminoethyl)-N-methylcyclopentanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

Oxidation: N-oxides

Reduction: Amine derivatives

Substitution: N-alkyl derivatives

Applications De Recherche Scientifique

N-(2-aminoethyl)-N-methylcyclopentanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of N-(2-aminoethyl)-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)piperazine

- N-(2-aminoethyl)glycine

Uniqueness

N-(2-aminoethyl)-N-methylcyclopentanamine is unique due to its specific structural features, including the cyclopentane ring and the presence of both N-methyl and N-(2-aminoethyl) groups. These structural elements confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Activité Biologique

N-(2-aminoethyl)-N-methylcyclopentanamine, also known by its CAS number 859340-58-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: N1-cyclopentyl-N1-methylethane-1,2-diamine

- Molecular Formula: C8H18N2

- Molecular Weight: 142.25 g/mol

- Purity: 97% .

Pharmacological Properties

Initial studies indicate that this compound exhibits a range of biological activities:

- CNS Activity: The compound has shown CNS-depressant effects, which may be linked to its interaction with neurotransmitter systems.

- Antihistamine Activity: Similar compounds have been noted for their antihistamine properties, suggesting potential applications in allergy treatments.

- Antiacetylcholine Activity: The inhibition of acetylcholine receptors could provide insights into its use as a therapeutic agent in conditions like myasthenia gravis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for developing derivatives with enhanced biological activity. Key findings from various studies include:

- Substituent Effects: Variations in the alkyl chain length and branching can significantly impact the compound's affinity for target receptors.

- Conformational Flexibility: The conformational dynamics of the molecule influence its interaction with biological targets, as seen in related compounds like allatostatin analogues .

| Compound | IC50 (M) | Activity |

|---|---|---|

| This compound | TBD | CNS-depressant, Antihistamine |

| Allatostatin Analog 1 | 5.17×10−8 | Juvenile hormone inhibition |

| Allatostatin Analog 4 | 6.44×10−8 | Juvenile hormone inhibition |

Case Study 1: Antihistaminic Activity

A study evaluating various indolizine derivatives, including those similar to this compound, demonstrated significant antihistaminic effects. The pharmacological screening indicated that these compounds could effectively block histamine receptors, which may lead to their use in allergy treatments .

Case Study 2: CNS Effects

Research on related compounds revealed that modifications to the cyclopentane ring structure can enhance CNS-depressant activity. This finding suggests that further structural optimization of this compound could yield more potent CNS agents .

Case Study 3: Structure-Based Drug Design

A comprehensive SAR analysis highlighted how specific modifications to the molecular structure can lead to improved biological activities. For instance, altering the methyl group position on the cyclopentane ring was shown to enhance binding affinity to target receptors .

Propriétés

IUPAC Name |

N'-cyclopentyl-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGHUGYCOBWRDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.